molecular formula C27H29N3O3 B14170158 Benzamide, N-[(1S)-3-[4-(2-aminocyclopropyl)phenoxy]-1-[[(phenylmethyl)amino]carbonyl]propyl]-

Benzamide, N-[(1S)-3-[4-(2-aminocyclopropyl)phenoxy]-1-[[(phenylmethyl)amino]carbonyl]propyl]-

Cat. No.: B14170158
M. Wt: 443.5 g/mol
InChI Key: IRXNZDLBTXVBDW-STEQJIOHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[(1S)-3-[4-(2-aminocyclopropyl)phenoxy]-1-[[(phenylmethyl)amino]carbonyl]propyl]- typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the aminocyclopropyl derivative, followed by its reaction with phenoxy and benzamide derivatives under controlled conditions. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[(1S)-3-[4-(2-aminocyclopropyl)phenoxy]-1-[[(phenylmethyl)amino]carbonyl]propyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Benzamide, N-[(1S)-3-[4-(2-aminocyclopropyl)phenoxy]-1-[[(phenylmethyl)amino]carbonyl]propyl]- has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, N-[(1S)-3-[4-(2-aminocyclopropyl)phenoxy]-1-[[(phenylmethyl)amino]carbonyl]propyl]- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and aminocyclopropyl-containing molecules. Examples include:

  • Benzamide derivatives with different substituents on the benzene ring.
  • Aminocyclopropyl derivatives with varying functional groups.

Uniqueness

What sets Benzamide, N-[(1S)-3-[4-(2-aminocyclopropyl)phenoxy]-1-[[(phenylmethyl)amino]carbonyl]propyl]- apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H29N3O3

Molecular Weight

443.5 g/mol

IUPAC Name

N-[(2S)-4-[4-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide

InChI

InChI=1S/C27H29N3O3/c28-24-17-23(24)20-11-13-22(14-12-20)33-16-15-25(30-26(31)21-9-5-2-6-10-21)27(32)29-18-19-7-3-1-4-8-19/h1-14,23-25H,15-18,28H2,(H,29,32)(H,30,31)/t23?,24?,25-/m0/s1

InChI Key

IRXNZDLBTXVBDW-STEQJIOHSA-N

Isomeric SMILES

C1C(C1N)C2=CC=C(C=C2)OCC[C@@H](C(=O)NCC3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)OCCC(C(=O)NCC3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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